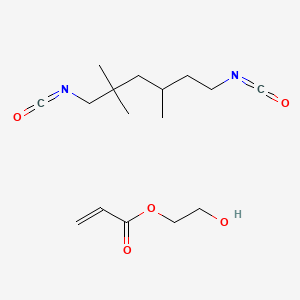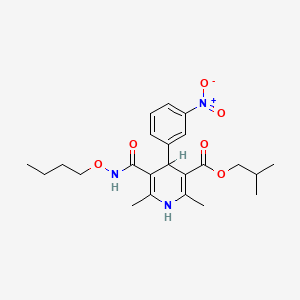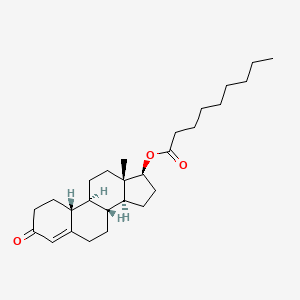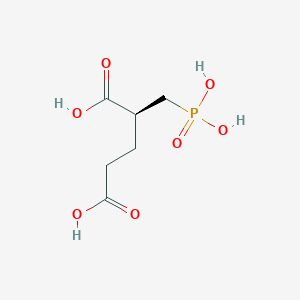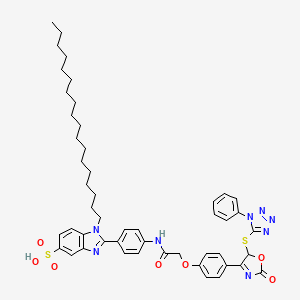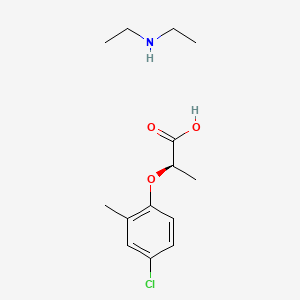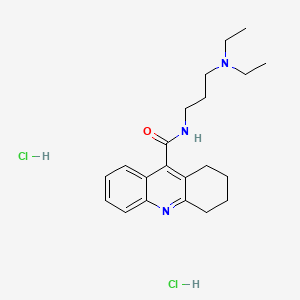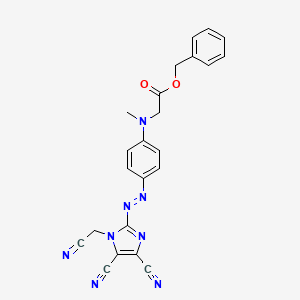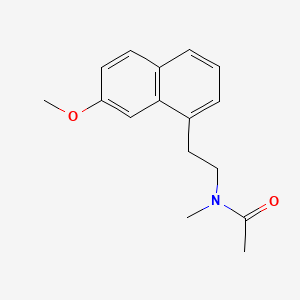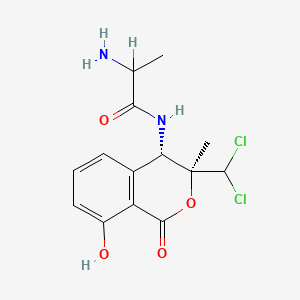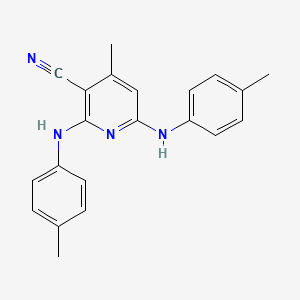
4-Methyl-2,6-bis-toluylaminonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-bis-toluylaminonicotinonitrile is a chemical compound with the molecular formula C21H20N4 and a molecular weight of 328.4111 g/mol . This compound is characterized by its achiral nature and lack of optical activity. It is a derivative of nicotinonitrile, featuring two toluylamino groups attached to the 2 and 6 positions of the nicotinonitrile ring, with an additional methyl group at the 4 position.
Méthodes De Préparation
The synthesis of 4-Methyl-2,6-bis-toluylaminonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of Toluylamino Groups: The toluylamino groups are introduced via nucleophilic substitution reactions, where toluylamine reacts with the nicotinonitrile core under controlled conditions.
Methylation: The final step involves the methylation of the 4-position on the nicotinonitrile ring, often using methyl iodide or similar methylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
4-Methyl-2,6-bis-toluylaminonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2,6-bis-toluylaminonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6-bis-toluylaminonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-2,6-bis-toluylaminonicotinonitrile can be compared with other similar compounds, such as:
2,6-Diaminonicotinonitrile: Lacks the methyl and toluyl groups, resulting in different chemical and biological properties.
4-Methyl-2,6-diaminonicotinonitrile: Similar structure but without the toluyl groups, leading to variations in reactivity and applications.
2,6-Bis(4-methylphenyl)aminonicotinonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
52982-15-7 |
|---|---|
Formule moléculaire |
C21H20N4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(4-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)23-20-12-16(3)19(13-22)21(25-20)24-18-10-6-15(2)7-11-18/h4-12H,1-3H3,(H2,23,24,25) |
Clé InChI |
XYDGHOZRXFBRGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2)C)C#N)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


